molecular formula C13H12OS B8421204 4-Phenethylthiophene-2-carbaldehyde

4-Phenethylthiophene-2-carbaldehyde

Cat. No.: B8421204
M. Wt: 216.30 g/mol
InChI Key: JOZWNDJXSGKSIE-UHFFFAOYSA-N
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Description

4-Phenethylthiophene-2-carbaldehyde is a high-purity chemical building block designed for research and development applications. As a derivative of thiophene-2-carboxaldehyde, a versatile precursor in organic synthesis , this compound is characterized by the presence of a phenethyl substituent at the 4-position of the thiophene ring, which may influence its electronic properties and potential for π-π stacking interactions. This structure makes it a valuable intermediate, particularly in medicinal chemistry for the synthesis of novel drug candidates. Thiophene-carboxaldehyde derivatives are known to serve as key precursors in the synthesis of various pharmaceuticals, including antihypertensive agents like eprosartan . Researchers can utilize the aldehyde functional group for further chemical transformations, such as condensations and reductions, to create a diverse array of heterocyclic compounds and functionalized materials. The compound is offered for research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

4-(2-phenylethyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H12OS/c14-9-13-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2

InChI Key

JOZWNDJXSGKSIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CSC(=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiophene-2-carbaldehyde derivatives vary significantly based on substituents at the 4- and 5-positions. Key examples include:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 5-(4-MeO-Ph) ~218.3 High solubility in polar solvents; used in organic electronics
5-Methylthiophene-2-carboxaldehyde 5-Me ~126.2 Volatile; precursor for agrochemicals
4-Methylthiophene-2-carboxaldehyde 4-Me ~126.2 Directed lithiation synthesis; intermediate in polymer chemistry
5-[bis(4-EtO-Ph)amino]thiophene-2-carbaldehyde 5-(bis(4-EtO-Ph)NH) ~409.5 Optoelectronic materials; forms hydrogen-bonded supramolecular chains
5-(di-p-tolylamino)thiophene-2-carbaldehyde 5-(di-p-tolylamino) ~372.5 Organic light-emitting diodes (OLEDs); multi-step synthesis

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (MeO-) and amino groups enhance electron density, improving charge transport in electronic materials . In contrast, the formyl group is electron-withdrawing, polarizing the thiophene ring for nucleophilic attacks.
  • Steric Effects: Bulky substituents like phenethyl (in 4-Phenethylthiophene-2-carbaldehyde) or bis(4-EtO-Ph)amino reduce reaction rates in substitution reactions due to steric hindrance.

Reactivity of the Aldehyde Group

The formyl group in thiophene-2-carbaldehydes participates in condensation reactions (e.g., Schiff base formation) and nucleophilic additions. For example:

  • Schiff Base Formation : 5-{[(E)-2-(4-Iodophenyl)hydrazinylidene]methyl}thiophene-2-carbaldehyde is synthesized via hydrazone formation, a reaction applicable to 4-Phenethylthiophene-2-carbaldehyde for creating bioactive imines.
  • Wittig Reactions : The aldehyde in 4-formyltetrathiafulvalene undergoes Wittig reactions to extend conjugation, a strategy transferable to 4-Phenethylthiophene-2-carbaldehyde for synthesizing π-conjugated polymers.

Preparation Methods

Reaction Overview

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto electron-rich aromatic systems. For 4-phenethylthiophene-2-carbaldehyde, this method involves two stages:

  • Synthesis of 4-Phenethylthiophene :

    • Friedel-Crafts Alkylation : Thiophene reacts with phenethyl chloride in the presence of AlCl₃, though yields are modest (~40%) due to competing polymerization and para/meta isomerism.

    • Suzuki-Miyaura Coupling : A more reliable approach uses 4-bromothiophene and phenethyl boronic acid with Pd(PPh₃)₄ catalysis. This method achieves ~78% yield with excellent regiocontrol.

  • Formylation at the 2-Position :

    • The 4-phenethylthiophene intermediate is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent [(CH₃)₂N=CHCl]⁺. Electrophilic attack at the 2-position followed by hydrolysis yields the aldehyde.

Optimization Insights :

  • Temperature : Reactions conducted at 0–5°C minimize side reactions (e.g., over-oxidation).

  • Solvent : Chlorobenzene enhances reagent solubility, improving yields to 85–88%.

Direct Synthesis via Bromothiophene Carbaldehyde Coupling

Methodology

This route leverages cross-coupling to install the phenethyl group post-formylation:

  • Synthesis of 4-Bromothiophene-2-carbaldehyde :

    • Bromination of thiophene-2-carbaldehyde using N-bromosuccinimide (NBS) in acetic acid yields 4-bromothiophene-2-carbaldehyde (62% yield).

  • Phenethyl Group Introduction :

    • Suzuki coupling with phenethyl boronic acid under Pd(OAc)₂/XPhos catalysis affords the target compound in 70–75% yield.

Advantages :

  • Avoids competing isomerism in Friedel-Crafts alkylation.

  • Scalable under mild conditions (60°C, 12 h).

One-Pot Sequential Alkylation-Formylation

Integrated Approach

A streamlined protocol combines alkylation and formylation in a single pot:

  • Alkylation : Thiophene reacts with phenethyl magnesium bromide (Grignard reagent) to form 4-phenethylthiophene.

  • In Situ Formylation : Immediate addition of DMF/POCl₃ at −10°C directs formylation to the 2-position, achieving 68% overall yield.

Key Considerations :

  • Strict temperature control (−10 to 0°C) prevents aldehyde oxidation.

  • Excess POCl₃ (1.5 eq) ensures complete iminium ion formation.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Vilsmeier-HaackAlkylation → Formylation85–88High regioselectivityMulti-step, POCl₃ handling
Suzuki CouplingBromination → Coupling70–75Scalable, minimal isomersRequires 4-bromo precursor
One-Pot AlkylationGrignard + Formylation68Simplified workflowSensitivity to moisture

Mechanistic Considerations and Side Reactions

Vilsmeier Reagent Specificity

The chloroiminium ion [(CH₃)₂N=CHCl]⁺ selectively targets the 2-position due to thiophene’s electron-rich 2,5-positions. Steric hindrance from the phenethyl group further directs formylation to the less hindered 2-position.

Common Side Reactions:

  • Over-Oxidation : Prolonged exposure to POCl₃ converts aldehydes to carboxylic acids (mitigated by controlled hydrolysis).

  • Polymerization : Elevated temperatures during alkylation promote thiophene oligomerization.

Industrial Scalability and Environmental Impact

Green Chemistry Adaptations:

  • Solvent-Free Vilsmeier Reactions : Ground reagents in a mortar-pestle system reduce waste (yield: 72–78%).

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 seconds at 800W).

Waste Management:

  • POCl₃ hydrolysis generates HCl and H₃PO₄, necessitating neutralization with NaOH .

Q & A

Q. What are the common synthetic routes for 4-Phenethylthiophene-2-carbaldehyde, and how are they optimized for reproducibility?

The synthesis typically involves multi-step strategies:

  • Step 1 : Suzuki-Miyaura coupling to attach the phenethyl group to the thiophene ring, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides .
  • Step 2 : Formylation of the thiophene ring via the Vilsmeier-Haack reaction, employing POCl₃ and DMF to introduce the aldehyde group at the 2-position .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product.
    Reproducibility requires strict control of reaction parameters (e.g., temperature, stoichiometry) and validation using NMR and HPLC .

Q. How can researchers confirm the structural identity and purity of 4-Phenethylthiophene-2-carbaldehyde?

Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the aldehyde proton (~9.8 ppm) and aromatic/alkyl chain signals .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ = 231.08 g/mol).
  • Infrared (IR) Spectroscopy : Stretching frequencies for aldehyde (1700–1720 cm⁻¹) and thiophene C-S bonds (650–750 cm⁻¹) .
  • Elemental Analysis : Matching calculated and observed C, H, S, and O percentages .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data for 4-Phenethylthiophene-2-carbaldehyde derivatives?

Discrepancies may arise from assay variability or structural modifications. Mitigation strategies include:

  • Standardized Assay Conditions : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds .
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-(4-Fluorophenyl) or 5-methoxy derivatives) to identify critical functional groups .
  • Dose-Response Curves : Validate activity thresholds across multiple replicates to rule out false positives .

Q. What methodologies optimize the yield of 4-Phenethylthiophene-2-carbaldehyde in cross-coupling reactions?

Yield optimization strategies include:

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or ligand systems (e.g., XPhos) to enhance coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates .
  • Temperature Gradients : Conduct reactions at 80–100°C to balance kinetics and side-product formation .
  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., catalyst loading, solvent ratio) .

Q. How can mechanistic studies elucidate the biological targets of 4-Phenethylthiophene-2-carbaldehyde?

Approaches include:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to receptors like GPCRs .
  • Kinetic Analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots for enzyme targets .

Q. What strategies manage the compound’s instability during storage and handling?

  • Storage Conditions : Store under inert gas (N₂ or Ar) at –20°C to prevent aldehyde oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT) or desiccants to vials .
  • In Situ Monitoring : Use TLC or UV-Vis spectroscopy to detect degradation products during experiments .

Q. How do stereochemical and regiochemical factors influence reactivity in derivatization reactions?

  • Regioselectivity : Electron-withdrawing groups (e.g., -CHO) direct electrophilic substitution to the 5-position of the thiophene ring .
  • Stereocontrol : Chiral catalysts (e.g., BINOL-derived Lewis acids) can induce asymmetry in aldol or Mannich reactions .

Q. What computational tools predict the physicochemical properties of 4-Phenethylthiophene-2-carbaldehyde?

  • Software : Use Gaussian or Schrödinger Suite for DFT calculations of logP, pKa, and solubility .
  • QSAR Models : Train algorithms on datasets of thiophene analogs to forecast bioavailability or toxicity .

Methodological Guidance

Q. Designing biological activity studies: How to balance in vitro and in silico approaches?

  • In Vitro Screening : Prioritize high-throughput assays (e.g., fluorescence-based enzymatic assays) for rapid hit identification .
  • In Silico Validation : Apply docking studies to shortlist candidates before labor-intensive in vivo testing .

Q. Conducting SAR studies: What structural modifications enhance activity?

  • Core Modifications : Introduce electron-donating groups (e.g., -OCH₃) to the phenyl ring to improve receptor binding .
  • Side-Chain Variations : Replace phenethyl with heteroaryl groups (e.g., pyridyl) to modulate solubility and potency .

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